molecular formula C11H10N2O B14896261 4-(2-Aminopyridin-4-yl)phenol

4-(2-Aminopyridin-4-yl)phenol

Cat. No.: B14896261
M. Wt: 186.21 g/mol
InChI Key: LFEPAZMQQNIUOL-UHFFFAOYSA-N
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Description

4-(2-Aminopyridin-4-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopyridin-4-yl)phenol typically involves the reaction of 4-aminophenol with 2-chloropyridine under specific conditions. One method involves the use of sodium sulfide in aqueous media to facilitate the reaction, which is a cost-effective and efficient alternative to the traditional Pd/C catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopyridin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium sulfide and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino-substituted phenols.

    Substitution: Various substituted phenols and pyridines.

Scientific Research Applications

4-(2-Aminopyridin-4-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminopyridin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine binding site, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminopyridin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and potential antifungal activity make it a compound of significant interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(2-aminopyridin-4-yl)phenol

InChI

InChI=1S/C11H10N2O/c12-11-7-9(5-6-13-11)8-1-3-10(14)4-2-8/h1-7,14H,(H2,12,13)

InChI Key

LFEPAZMQQNIUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)N)O

Origin of Product

United States

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